1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS No.: 1822787-57-4
Cat. No.: VC11725556
Molecular Formula: C9H16N4OS
Molecular Weight: 228.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822787-57-4 |
|---|---|
| Molecular Formula | C9H16N4OS |
| Molecular Weight | 228.32 g/mol |
| IUPAC Name | 3-(2-methoxyethyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3 |
| Standard InChI Key | DHWNWFZBZKCEPX-UHFFFAOYSA-N |
| SMILES | COCCC1=NSC(=N1)N2CCNCC2 |
| Canonical SMILES | COCCC1=NSC(=N1)N2CCNCC2 |
Introduction
Chemical Characterization
Structural and Molecular Properties
The compound’s structure consists of a piperazine ring (a six-membered diamine) connected to a 1,2,4-thiadiazole heterocycle. The thiadiazole ring is substituted at the 3-position with a 2-methoxyethyl group (), introducing both ether and alkyl functionalities. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.32 g/mol | |
| CAS Registry Number | 1822787-57-4 | |
| Density | Not Available | |
| Boiling/Melting Points | Not Available |
The absence of reported density and thermal stability data underscores the need for further experimental characterization.
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine likely involves multi-step reactions, as inferred from related piperazine-thiadiazole hybrids :
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Thiadiazole Ring Formation: Cyclization of thioamides or thioureas with nitriles under acidic or oxidative conditions.
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Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling to attach the piperazine moiety.
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Functional Group Modification: Introduction of the methoxyethyl group via alkylation or Mitsunobu reactions.
A hypothetical pathway could involve:
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Condensation of 2-methoxyethylamine with carbon disulfide to form a thioamide intermediate.
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Cyclization with cyanogen bromide to yield the 3-(2-methoxyethyl)-1,2,4-thiadiazole-5-amine.
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Coupling with piperazine using a Buchwald-Hartwig amination or Ullmann-type reaction.
Challenges in Optimization
Key hurdles include:
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Regioselectivity: Ensuring substitution occurs at the 5-position of the thiadiazole ring.
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Purification: Separating byproducts due to the polar nature of piperazine derivatives.
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Yield Improvement: Optimizing reaction conditions (e.g., solvent, temperature) to enhance efficiency.
Biological and Pharmacological Profile
Predicted Bioactivity
Computational models (e.g., SwissADME) predict moderate blood-brain barrier permeability (LogBB = -0.7) and gastrointestinal absorption (LogS = -0.21) . The compound’s Lipinski score (0 violations) indicates drug-like properties, making it a candidate for central nervous system (CNS) drug development .
Applications in Medicinal Chemistry
Lead Compound Development
The compound’s scaffold serves as a template for designing:
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Antipsychotics: Targeting 5-HT or D receptors.
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Anticancer Agents: Inhibiting tyrosine kinases or topoisomerases.
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Antimicrobials: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition.
Industrial Relevance
Pharmaceutical companies may leverage its structure for:
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Intermediate Synthesis: Functionalization via alkylation or acylation.
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Combinatorial Libraries: High-throughput screening against diverse biological targets.
Future Perspectives
Research Priorities
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Synthetic Route Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluate affinity for neurological targets (e.g., serotonin receptors) and anticancer activity.
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Toxicological Studies: Assess acute/chronic toxicity in preclinical models.
Technological Integration
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Green Chemistry: Explore solvent-free or catalytic methods to reduce environmental impact.
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